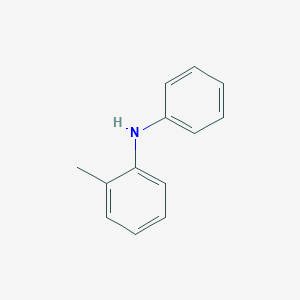

2-methyl-N-phenylaniline

Descripción general

Descripción

2-methyl-N-phenylaniline is an organic compound that can be categorized within the aniline family, where aniline is a primary amine consisting of a phenyl group attached to an amino group. The addition of a methyl group (–CH₃) introduces variations in its chemical and physical properties.

Synthesis Analysis

The synthesis of compounds related to 2-methyl-N-phenylaniline involves several organic chemistry techniques. For example, a novel three-component reaction catalyzed by dirhodium(II) acetate has been reported for the highly diastereoselective synthesis of 1,2-diamines, showcasing the type of catalytic processes that might be involved in synthesizing related compounds (Wang et al., 2003).

Molecular Structure Analysis

Molecular structure analysis often involves X-ray crystallography and spectroscopic methods. For instance, the molecular structures of certain aniline derivatives have been reported, highlighting the significance of intermolecular interactions and the stabilization of molecular structures through hydrogen bonding (Ajibade & Andrew, 2021).

Aplicaciones Científicas De Investigación

Synthesis Methods and Applications :

- Xu Xiao-liang (2012) summarized synthetic methods for 4-methoxy-2-methyl-N-phenylaniline (DPA), providing a basis for further research in DPA synthesis and industrialization (Xu, 2012).

Computational Studies and Peptide Analysis :

- P. Walther (1987) conducted a study on the computation of stable conformations of formamide and its derivatives, including 2-methyl-N-phenylaniline-related structures (Walther, 1987).

Catalytic Activity and Intermediate Formation :

- Tseng et al. (2014) and (2011) investigated the reactivity of copper(I)-catalyzed N-arylation intermediates involving 2-methyl-N-phenylaniline derivatives (Tseng et al., 2014), (Tseng et al., 2011).

Metabolic Activation Studies :

- Chou, Lang, and Kadlubar (1995) explored the metabolic activation of N-hydroxy metabolites of carcinogenic arylamines, including structures related to 2-methyl-N-phenylaniline (Chou, Lang, & Kadlubar, 1995).

Chemical Modifications and Reactions :

- Karami et al. (2014) applied a dimeric palladacycle of 2-phenylaniline in Suzuki and Heck cross-coupling reactions (Karami et al., 2014).

N-Methylation of Amides and Indoles :

- Templ et al. (2022) reported on the use of quaternary ammonium salts for N-methylation of amides and related compounds, relevant to 2-methyl-N-phenylaniline derivatives (Templ et al., 2022).

Pharmacological Activity Research :

- Isaev et al. (2014) explored the synthesis and pharmacological activity of methyl esters of 6-nitro-N-phenylanthranilic acids, related to 2-methyl-N-phenylaniline (Isaev et al., 2014).

Electrochromic Properties :

- Hacioglu et al. (2014) studied electrochromic properties of triphenylamine containing copolymers, which includes the 2-methyl-N-phenylaniline structure (Hacioglu et al., 2014).

Safety And Hazards

2-Methyl-N-phenylaniline is classified as a warning hazard . It may cause skin irritation, serious eye damage, and may be toxic if swallowed, in contact with skin, or if inhaled . It is recommended to use personal protective equipment as required and to avoid breathing dust/fume/gas/mist/vapors/spray .

Propiedades

IUPAC Name |

2-methyl-N-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N/c1-11-7-5-6-10-13(11)14-12-8-3-2-4-9-12/h2-10,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTMODJXOTWYBOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00450829 | |

| Record name | 2-Methyl-N-phenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00450829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-N-phenylaniline | |

CAS RN |

1205-39-6 | |

| Record name | 2-Methyl-N-phenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00450829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[h][1]benzothieno[3,2-b]quinoline](/img/structure/B73782.png)

![2-Methyl-[1,8]naphthyridine](/img/structure/B73783.png)